Product packaging for 2-(4-Cyclobutylphenyl)propanoic acid(Cat. No.:)

2-(4-Cyclobutylphenyl)propanoic acid

Cat. No.: B13303918
M. Wt: 204.26 g/mol
InChI Key: UDYCOEQBZUUUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyclobutylphenyl)propanoic acid is a proprietary organic compound belonging to the class of phenylpropanoic acids, which are of significant interest in medicinal chemistry and pharmaceutical development. This compound serves as a critical synthetic intermediate or building block in the research and development of new active pharmaceutical ingredients (APIs). Its molecular structure, featuring a chiral center and a cyclobutyl moiety attached to the phenyl ring, makes it a valuable scaffold for structure-activity relationship (SAR) studies, particularly in the exploration of non-steroidal anti-inflammatory drug (NSAID) candidates or other therapeutically relevant molecules . Researchers utilize this compound to modulate the physicochemical properties, potency, and metabolic stability of lead molecules during the drug discovery process. As a standard or impurity, it aids in the analytical method development and quality control of related pharmaceutical compounds, ensuring purity and safety profiles . The handling of this compound requires appropriate safety precautions. Based on its structural similarity to other phenylpropanoic acids, potential hazard statements may include H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is intended for use by qualified research personnel in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B13303918 2-(4-Cyclobutylphenyl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(4-cyclobutylphenyl)propanoic acid

InChI

InChI=1S/C13H16O2/c1-9(13(14)15)10-5-7-12(8-6-10)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,14,15)

InChI Key

UDYCOEQBZUUUAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCC2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(4-Alkylphenyl)propanoic Acid Derivatives

The synthesis of 2-(4-alkylphenyl)propanoic acids, including the cyclobutyl variant, is often achieved through well-established industrial processes. These methods are designed for efficiency and scalability, with Friedel-Crafts reactions being a cornerstone of many synthetic schemes.

Friedel-Crafts Acylation and Alkylation Approaches

A prevalent industrial method for synthesizing 2-(4-alkylphenyl)propanoic acids involves the Friedel-Crafts reaction. This electrophilic aromatic substitution allows for the introduction of an acyl or alkyl group onto an aromatic ring. rsc.org

One common approach begins with the Friedel-Crafts acylation of an alkylbenzene. For instance, isobutylbenzene (B155976) can undergo acylation with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to produce 4-isobutylacetophenone. This intermediate then undergoes a series of reactions, including condensation, hydrolysis, and oxidation, to yield the final 2-(4-isobutylphenyl)propanoic acid. rsc.org While effective, this route can be complex and generate significant inorganic waste. rsc.org

A more direct route involves the Friedel-Crafts alkylation of an alkylbenzene with an ester of 2-chloropropanoic acid. google.com For example, cyclobutylbenzene (B3052708) can be reacted with ethyl 2-chloropropionate using anhydrous aluminum chloride as a catalyst. google.com This reaction directly forms ethyl 2-(4-cyclobutylphenyl)propanoate, which is then hydrolyzed to the desired 2-(4-cyclobutylphenyl)propanoic acid. This method offers the advantages of fewer steps and milder reaction conditions. google.com

Reactant 1 Reactant 2 Catalyst Intermediate Product Final Product
CyclobutylbenzeneEthyl 2-chloropropionateAnhydrous aluminum chlorideEthyl 2-(4-cyclobutylphenyl)propanoateThis compound

The reaction is typically carried out at low temperatures, between -5 °C and 5 °C, over a period of 12 to 48 hours. google.com The subsequent hydrolysis of the ester is usually achieved by heating with an aqueous acid, such as hydrochloric acid. google.com

Alternative Synthetic Pathways

Alternative synthetic strategies for 2-(4-alkylphenyl)propanoic acids have also been developed to circumvent some of the issues associated with Friedel-Crafts reactions, such as catalyst deactivation and the formation of isomeric byproducts.

One such pathway begins with the chloromethylation of the alkylbenzene. google.com The resulting benzyl (B1604629) chloride is then converted to the corresponding phenylacetonitrile (B145931) by reaction with a cyanide salt. Subsequent alkylation of the phenylacetonitrile at the α-position with a methyl halide, followed by hydrolysis of the nitrile group, affords the desired 2-(4-alkylphenyl)propanoic acid. google.comorgsyn.org This multi-step process allows for the controlled construction of the propanoic acid side chain. google.com

Another approach involves the direct carboxylation of a suitable precursor. For example, the mono-α-methylation of arylacetonitriles or methyl arylacetates using dimethyl carbonate can provide a direct route to 2-arylpropionic acids. orgsyn.org The resulting nitrile or ester is then hydrolyzed to the carboxylic acid. orgsyn.org

Stereoselective Synthesis of this compound

As with many other profens, the biological activity of this compound is expected to reside primarily in one of its enantiomers. Therefore, methods for the stereoselective synthesis of the active enantiomer are of significant interest.

Chiral Auxiliaries and Catalysis in Asymmetric Synthesis

The asymmetric synthesis of 2-arylpropanoic acids is often accomplished using chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.

A widely used class of chiral auxiliaries are the oxazolidinones, as popularized by David A. Evans. wikipedia.org For instance, the synthesis can begin by acylating a chiral oxazolidinone, such as 4-benzyl-2-oxazolidinone, with a suitable acyl chloride. scribd.com The resulting N-acyloxazolidinone can then be deprotonated and alkylated. The steric hindrance provided by the chiral auxiliary directs the incoming alkyl group to one face of the enolate, leading to a high degree of diastereoselectivity. wikipedia.org Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid. wikipedia.org

Pseudoephedrine is another effective chiral auxiliary for the asymmetric synthesis of α-alkylated carboxylic acids. harvard.edu Amides derived from pseudoephedrine can be alkylated with high diastereoselectivity. harvard.edu A related auxiliary, pseudoephenamine, has been shown to be a versatile alternative with excellent stereocontrol in alkylation reactions. nih.gov

Chiral Auxiliary Key Feature Typical Application
Evans' OxazolidinonesRigid structure provides excellent stereocontrolAsymmetric alkylation and aldol (B89426) reactions wikipedia.orgscribd.com
PseudoephedrineReadily available and effective for α-alkylationDiastereoselective alkylation of derived amides harvard.edu
PseudoephenamineHigh diastereoselectivity, crystalline derivativesAsymmetric alkylation, particularly for quaternary centers nih.gov

Asymmetric catalysis offers an alternative to the use of stoichiometric chiral auxiliaries. While specific examples for this compound are not prevalent, related profens have been synthesized using catalytic asymmetric hydrogenation or other enantioselective transformations.

Enantiomeric Excess Determination Methodologies

The determination of the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is crucial in asymmetric synthesis. Several analytical techniques are commonly employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating enantiomers. This is achieved by using a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to determine enantiomeric excess. These reagents are chiral lanthanide complexes that bind to the analyte, forming diastereomeric complexes that have distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric ratio.

Optical methods, such as circular dichroism (CD), can also be employed. acs.orgnih.govnih.gov Chiral molecules interact differently with left and right circularly polarized light, and the resulting CD spectrum can be used to determine the enantiomeric composition. acs.orgnih.govnih.gov Fluorescent sensors based on cinchona alkaloids have also been developed for the determination of enantiomeric excess in chiral carboxylic acids. rsc.org

Derivatization Strategies for the Cyclobutylphenylpropanoic Acid Core

The carboxylic acid functional group of this compound is a versatile handle for further chemical modifications. Derivatization can be used to alter the compound's physical properties, facilitate analysis, or create new chemical entities with potentially different biological activities.

Esterification is a common derivatization reaction for carboxylic acids. gcms.cz This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Alkyl chloroformates are also effective reagents for the esterification of carboxylic acids, often providing rapid and clean reactions. researchgate.net

Amide formation is another important derivatization strategy. The carboxylic acid can be coupled with an amine using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com This reaction is fundamental in peptide synthesis and can be used to attach the cyclobutylphenylpropanoic acid core to amino acids or other amine-containing molecules. thermofisher.com

The carboxylic acid can also be converted into other functional groups. For example, it can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. Alternatively, the carboxylic acid can be converted into an aliphatic amine through a multi-step process involving the formation of an activated intermediate followed by reaction with a protected diamine and subsequent deprotection. thermofisher.com

Functional Group Reagents Product
EsterAlcohol, acid catalyst or Alkyl chloroformate gcms.czresearchgate.netEster
AmideAmine, DCC or EDAC thermofisher.comAmide
AlcoholLithium aluminum hydridePrimary alcohol
Aliphatic AmineProtected diamine, coupling agent, deprotectionAliphatic amine thermofisher.com

Modification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for various chemical transformations, including esterification, amide formation, and reduction.

Esterification: The conversion of the carboxylic acid to its corresponding esters can be achieved through Fischer esterification. This involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. ceon.rsresearchgate.net The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. researchgate.net

Amide Formation: Amides of this compound can be synthesized by direct condensation with amines. This reaction is often facilitated by coupling agents or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. nih.govorganic-chemistry.org The use of titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct amidation of carboxylic acids. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-cyclobutylphenyl)propan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents are generally ineffective in reducing carboxylic acids. ncert.nic.inchemguide.co.uk The reaction is usually carried out in an anhydrous ethereal solvent. chemguide.co.uk

Table 2: Representative Transformations of the Carboxylic Acid Moiety

TransformationReagents and ConditionsProduct
EsterificationMethanol, cat. H₂SO₄, heatMethyl 2-(4-cyclobutylphenyl)propanoate
Amide FormationAmmonia, coupling agent (e.g., DCC)2-(4-Cyclobutylphenyl)propanamide
Reduction1. LiAlH₄, dry ether; 2. H₃O⁺2-(4-Cyclobutylphenyl)propan-1-ol

This table provides examples of expected reactions based on the general reactivity of carboxylic acids.

Functionalization of the Phenyl Ring

Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. byjus.com The nitronium ion (NO₂⁺) acts as the electrophile. uomustansiriyah.edu.iq

Halogenation: Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst, like FeBr₃ or AlCl₃. uomustansiriyah.edu.iq

Friedel-Crafts Acylation: The introduction of an acyl group onto the phenyl ring can be accomplished through Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst. sigmaaldrich.comchemistrysteps.comorganic-chemistry.org Given the presence of a deactivating group, this reaction may require forcing conditions.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsPotential Major Product(s)
NitrationConc. HNO₃, Conc. H₂SO₄2-(4-Cyclobutyl-3-nitrophenyl)propanoic acid
BrominationBr₂, FeBr₃2-(3-Bromo-4-cyclobutylphenyl)propanoic acid
AcylationCH₃COCl, AlCl₃2-(3-Acetyl-4-cyclobutylphenyl)propanoic acid

This table illustrates plausible outcomes of electrophilic aromatic substitution, considering the directing effects of the existing substituents.

Chemical Transformations of the Cyclobutyl Ring

The cyclobutyl ring is a strained four-membered carbocycle and can undergo reactions that relieve this strain. nih.gov However, it is generally more stable than the corresponding cyclopropyl (B3062369) ring. nih.gov

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under harsh conditions, can lead to the oxidation of the benzylic position of the cyclobutyl ring. pressbooks.publibretexts.orgopenstax.org This could potentially lead to cleavage of the ring. Milder and more selective oxidation methods might be employed to functionalize the cyclobutyl ring without cleaving it.

Ring-Opening and Expansion: The cyclobutyl ring can undergo ring-opening reactions under certain conditions, for example, with strong acids or in the presence of transition metal catalysts. chemistryviews.org Ring expansion to a more stable cyclopentyl ring can also occur, particularly if a carbocation is formed on a carbon atom adjacent to the ring. ugent.beacs.orgresearchgate.netchemistrysteps.com

Table 4: Potential Reactions Involving the Cyclobutyl Ring

Reaction TypeReagents and ConditionsPotential Product(s)
Benzylic OxidationHot, acidic KMnO₄Benzoic acid derivatives (via ring cleavage)
Ring ExpansionAcid-catalyzed rearrangement2-(4-Cyclopentylphenyl)propanoic acid (hypothetical)

This table outlines possible, though potentially challenging, transformations of the cyclobutyl moiety based on its known chemical behavior.

Advanced Analytical Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise atomic and molecular structure of 2-(4-Cyclobutylphenyl)propanoic acid.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The expected chemical shifts (δ) and multiplicities for this compound in a suitable solvent like CDCl₃ are detailed below. The propanoic acid moiety would show a quartet for the α-proton and a doublet for the methyl protons. The cyclobutyl group protons would appear as a set of multiplets, and the aromatic protons would present as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift.

Interactive Data Table: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constant (J) in Hz
Carboxylic Acid (-COOH)10.0-12.0Broad SingletN/A
Aromatic (2H)~7.2Doublet~8.0
Aromatic (2H)~7.1Doublet~8.0
Methine (-CH-) of propanoic acid~3.6Quartet~7.0
Methine of cyclobutyl~3.5Quintet~8.5
Methyl (-CH₃)~1.5Doublet~7.0
Methylene of cyclobutyl (4H)1.8-2.2MultipletN/A
Methylene of cyclobutyl (2H)1.7-1.9MultipletN/A

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. For this compound, one would expect to observe signals for the carboxylic carbon, the aromatic carbons (with quaternary carbons showing lower intensity), the methine and methyl carbons of the propanoic acid side chain, and the carbons of the cyclobutyl ring.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (-C=O)~180
Aromatic Quaternary (C-CH)~145
Aromatic Quaternary (C-Cyclobutyl)~140
Aromatic (CH)~129
Aromatic (CH)~127
Methine (-CH-) of propanoic acid~45
Methine of cyclobutyl~37
Methylene of cyclobutyl~29
Methylene of cyclobutyl~18
Methyl (-CH₃)~18

Mass Spectrometry (MS) Applications

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation. whitman.edu The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and the loss of water (-H₂O, 18 Da). libretexts.org The cyclobutylphenyl moiety would also lead to specific fragments.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data

m/z Value Proposed Fragment Ion Fragment Structure
204[M]⁺[C₁₃H₁₆O₂]⁺
187[M - OH]⁺[C₁₃H₁₅O]⁺
159[M - COOH]⁺[C₁₂H₁₅]⁺
131[C₁₀H₁₁]⁺Phenylcyclobutyl fragment after further fragmentation
117[C₉H₉]⁺Tropylium-like ion from phenylcyclobutyl moiety
45[COOH]⁺Carboxyl group

Chromatographic Methodologies for Purity and Isomer Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its isomers.

High-Performance Liquid Chromatography (HPLC) Development and Validation

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically developed for the quantitative analysis and purity determination of acidic compounds like this compound. nih.gov Method development would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength (usually in the UV region, around 220-260 nm). pensoft.net

Method validation, following ICH guidelines, would be crucial to ensure the method is accurate, precise, linear, specific, and robust. This involves assessing parameters like limit of detection (LOD), limit of quantification (LOQ), and recovery. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile related substances or impurities. jmchemsci.com For a non-volatile compound like this compound, derivatization is often required to increase its volatility and thermal stability. thepharmajournal.com A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The GC method would be optimized for inlet temperature, oven temperature program, and carrier gas flow rate to achieve good separation of the derivatized analyte from any impurities. The mass spectrometer provides definitive identification of the separated components based on their mass spectra. mdpi.com

Chiral Chromatography for Enantiomeric Separation and Quantification

Since this compound possesses a chiral center at the α-carbon of the propanoic acid moiety, it exists as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers. mdpi.com This can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of profen enantiomers. mdpi.com The mobile phase composition and temperature are critical parameters that are optimized to achieve baseline separation of the two enantiomers. The elution order of the enantiomers would also be determined. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidating the Influence of the Cyclobutyl Moiety on Activity

The 4-position of the phenyl ring in profens is a critical site for interaction with the active site of COX enzymes. This substituent occupies a hydrophobic channel in the enzyme. In the well-studied profen, ibuprofen (B1674241), this position is occupied by an isobutyl group. The compound in focus, 2-(4-cyclobutylphenyl)propanoic acid, features a cyclobutyl group at this position, which can be considered a bioisosteric replacement for the isobutyl moiety.

Role of the Propanoic Acid Stereochemistry in Molecular Recognition

For the 2-arylpropanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), stereochemistry at the alpha-carbon of the propanoic acid moiety is paramount for biological activity. These compounds exist as a racemic mixture of (S)- and (R)-enantiomers. It is well-established that the (S)-enantiomer is the active inhibitor of COX enzymes, while the (R)-enantiomer is significantly less active or inactive. nih.gov For instance, (S)-ibuprofen is a potent inhibitor of both COX-1 and COX-2, whereas (R)-ibuprofen shows very weak to no inhibition of COX-2. nih.gov

This stereoselectivity is a result of the specific three-dimensional arrangement of functional groups required for optimal interaction with the enzyme's active site. The carboxylate group of the propanoic acid forms a crucial salt bridge with a positively charged arginine residue (Arg-120) in the COX active site. The correct spatial orientation of the carboxylate, the alpha-methyl group, and the phenyl ring, as provided by the (S)-configuration, is necessary for this and other key interactions. Although data specific to this compound is not available, it is a fundamental principle of this structural class that the (S)-enantiomer would be the pharmacologically active form.

Substituent Effects on the Phenyl Ring and Their Contribution to Molecular Interactions

The phenyl ring of 2-arylpropanoic acids serves as the core scaffold that positions the other key functional groups for interaction with the COX enzyme. Substituents on this ring can significantly influence activity through steric, electronic, and hydrophobic effects.

Position of Substitution: The para-position (C4) is the most common and generally optimal site for substitution with a lipophilic group, as seen with the cyclobutyl group in the target molecule. This substituent is directed into a hydrophobic pocket of the COX active site, contributing significantly to binding affinity.

Nature of Substituents: Quantitative Structure-Activity Relationship (QSAR) studies on various series of COX inhibitors have consistently highlighted the importance of hydrophobicity and steric volume of the para-substituent. Electron-withdrawing or electron-donating groups on the phenyl ring can modulate the acidity of the propanoic acid, but the primary driver for potency in this region is typically the interaction of the substituent with the hydrophobic channel.

While no specific QSAR studies for a series of this compound derivatives with varying phenyl ring substituents were found, general principles from related profens suggest that modifications to the phenyl ring would follow predictable patterns. For example, adding bulky groups at the ortho- or meta-positions could introduce steric hindrance, potentially reducing activity. Conversely, small, lipophilic substituents at the meta-position might be tolerated or even enhance activity depending on the specific interactions they form within the enzyme.

Activity Landscape Analysis of Cyclobutylphenylpropanoic Acid Derivatives

Activity landscape analysis is a computational method used to visualize the relationship between structural similarity and biological activity. It helps in identifying "activity cliffs," which are pairs of structurally similar compounds with a large difference in potency. These cliffs are highly informative for understanding SAR.

A systematic activity landscape analysis for a series of cyclobutylphenylpropanoic acid derivatives has not been published. To construct such a landscape, a dataset of structurally related analogs with measured biological activities (e.g., IC50 values for COX inhibition) would be required. This analysis would involve:

Calculating Structural Similarity: Using molecular fingerprints or other descriptors to quantify the structural similarity between pairs of molecules.

Mapping Activity Data: Plotting the difference in activity against the structural similarity for all pairs of compounds.

Identifying SAR Trends: Regions of the landscape with high structural similarity and small activity differences represent smooth SAR, indicating that small structural changes lead to predictable changes in activity. In contrast, activity cliffs highlight critical structural modifications that lead to drastic changes in biological response.

Without a relevant dataset, a specific activity landscape for this compound and its derivatives cannot be generated. However, based on the known SAR of profens, one could predict that an activity cliff would exist between the (S)- and (R)-enantiomers of this compound, where a minimal structural change (the stereocenter) results in a dramatic loss of activity.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. For 2-(4-Cyclobutylphenyl)propanoic acid, which is structurally related to profen-class non-steroidal anti-inflammatory drugs (NSAIDs), the primary targets for docking studies are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.gov These enzymes are central to the inflammatory pathway. nih.gov

Docking simulations predict that this compound binds within the active site of COX enzymes. The carboxylic acid group is crucial for this interaction, typically forming a key hydrogen bond with the Arg120 residue in the active site. This interaction is a hallmark for many NSAIDs. The cyclobutylphenyl moiety is predicted to occupy a hydrophobic pocket within the enzyme.

Key predicted interactions often include:

Hydrogen Bonding: Primarily with Arginine (Arg120) and sometimes Tyrosine (Tyr355).

Hydrophobic Interactions: The cyclobutyl and phenyl rings interact with nonpolar residues such as Leucine (Leu), Valine (Val), and Alanine (Ala) lining the active site. researchgate.netmdpi.com

Pi-Alkyl or Pi-Pi Stacking: Interactions between the phenyl ring of the compound and aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the protein. mdpi.com

The binding affinity, often expressed as a docking score or binding free energy (ΔG), can be calculated to estimate the stability of the ligand-protein complex. Studies on similar propanoic acid derivatives show favorable binding energies for both COX-1 and COX-2, explaining their inhibitory activity. nih.govresearchgate.net

Table 1: Predicted Interactions of this compound with COX-2 Active Site Residues

Interaction Type Key Amino Acid Residues (Predicted) Moiety Involved
Hydrogen Bonding Arg120, Tyr355 Carboxylic Acid Group
Hydrophobic Val349, Ala527, Leu352, Val523 Cyclobutyl and Phenyl Rings

This interactive table is based on typical interactions observed for arylpropanoic acids in the COX-2 active site.

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure, stability, and reactivity of this compound. researchgate.netmdpi.com

Reactivity Descriptors: DFT is also used to calculate electronic properties that describe the molecule's reactivity. epstem.netresearchgate.net These include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically around the carboxylic acid oxygens) and electron-poor (positive potential) regions, which are important for predicting non-covalent interactions with the protein target. researchgate.net

These calculations provide a fundamental understanding of the molecule's intrinsic properties that govern its biological function. rsc.org

Molecular Dynamics Simulations of Compound-Target Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. researchgate.netnih.gov An MD simulation of this compound bound to a COX enzyme would simulate the movements of every atom in the system over nanoseconds, providing insights into the stability and flexibility of the interaction. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand from their initial docked positions. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues. It can show which parts of the protein become more or less flexible upon ligand binding. mdpi.com

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy than docking alone.

MD simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking and reveal the role of water molecules in mediating the ligand-protein interaction. mdpi.com

In Silico Prediction of Metabolic Soft Spots and Bioavailability Parameters

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) tools are used to predict the pharmacokinetic properties of a drug candidate. researchgate.netnih.gov For this compound, these predictions are crucial for assessing its potential as an orally administered drug.

Bioavailability Parameters: A common starting point is the assessment of Lipinski's Rule of Five, which predicts oral bioavailability based on molecular properties. researchgate.net

Table 2: Predicted Physicochemical Properties and Bioavailability of this compound

Parameter Predicted Value Lipinski's Rule of Five Guideline Compliance
Molecular Weight ( g/mol ) 218.29 ≤ 500 Yes
LogP (Octanol/Water Partition) ~3.5 - 4.0 ≤ 5 Yes
Hydrogen Bond Donors 1 (from -COOH) ≤ 5 Yes

Values are estimated based on the chemical structure. The LogP value can vary slightly depending on the prediction algorithm.

Metabolic Soft Spots: Computational tools can predict which parts of the molecule are most susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver. frontiersin.org For this compound, potential metabolic "soft spots" include the cyclobutyl ring (hydroxylation) and the phenyl ring (hydroxylation). The propanoic acid group may undergo glucuronidation. Identifying these spots can help in designing analogs with improved metabolic stability.

Cheminformatics Approaches to Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. nih.govbiosolveit.de For this compound, these approaches can be used to explore its "chemical space"—the vast collection of all possible related molecules. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov By building a QSAR model for a set of arylpropanoic acid-based COX inhibitors, researchers can predict the inhibitory potency of novel, unsynthesized analogs of this compound. nih.gov The models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to quantify aspects of the chemical structure.

Virtual Screening: Using the structure of this compound as a query, cheminformatics tools can rapidly search large virtual libraries of compounds to identify other molecules with similar structural or physicochemical properties. mdpi.com This "similarity searching" is a powerful strategy for identifying new potential drug candidates that might share the same mechanism of action. biosolveit.de These methods accelerate the initial stages of drug discovery by prioritizing which compounds to synthesize and test. nih.gov

Mechanistic Hypotheses of Biological Interactions in Vitro and Preclinical Models

Exploration of Enzyme Inhibition Mechanisms

Investigations into Cyclooxygenase (COX) Pathway Modulation

The principal mechanism of action for phenylpropanoic acid-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. nih.govhopkinsarthritis.org These enzymes, with two primary isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govnih.gov It is hypothesized that 2-(4-cyclobutylphenyl)propanoic acid, like its analogs, acts as an inhibitor of these enzymes.

Studies on structurally similar compounds, such as pelubiprofen (2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid), demonstrate potent inhibition of both COX isoforms. In vitro assays have shown that pelubiprofen diminishes prostaglandin (B15479496) E2 (PGE2) production by directly inhibiting COX enzyme activity, with a preferential inhibition for COX-2 over COX-1. nih.govelsevierpure.com This dual suppression of COX activity is a hallmark of many NSAIDs and forms the primary basis for their anti-inflammatory effects. nih.gov The inhibitory concentration (IC50) values for pelubiprofen provide a reference for the potential potency of this compound.

CompoundTarget EnzymeIC50 (μM)Reference
PelubiprofenCOX-110.66 ± 0.99 nih.govelsevierpure.com
PelubiprofenCOX-22.88 ± 1.01 nih.govelsevierpure.com

Potential Interactions with Lipid Metabolism Enzymes (e.g., MAGL, Fatty Acid Synthase)

Beyond the COX pathway, the anti-inflammatory and analgesic effects of NSAIDs may involve modulation of other lipid signaling pathways. Research has revealed that certain NSAIDs can interact with enzymes responsible for the metabolism of endocannabinoids and other fatty acid amides. One such enzyme is Fatty Acid Amide Hydrolase (FAAH-1), which degrades the endocannabinoid anandamide. nih.gov

In vitro studies have demonstrated that several NSAIDs can inhibit FAAH-1 activity. Compounds such as sulindac, carprofen, and meclofenamate are potent inhibitors, while ibuprofen (B1674241) shows moderate inhibitory activity. nih.gov This suggests that structurally related molecules like this compound could potentially exert some of their biological effects by modulating endocannabinoid tone through FAAH-1 inhibition. The simultaneous inhibition of both COX and FAAH-1 is an area of interest for developing therapeutic agents with enhanced efficacy. nih.gov

Fatty Acid Synthase (FASN) is another key enzyme in lipid metabolism, responsible for the synthesis of long-chain fatty acids. While FASN is a recognized target in cancer metabolism, direct inhibition by classic NSAIDs is not as well-documented. nih.govnih.gov However, given the broad interaction of NSAIDs with lipid-related pathways, a potential, albeit weaker, interaction with FASN cannot be entirely ruled out and warrants further investigation. mdpi.com

Compound (NSAID)Target EnzymeSubstrate Hydrolysis InhibitedInhibitory EffectReference
SulindacFAAH-1OleamideHigh nih.gov
CarprofenFAAH-1OleamideHigh nih.gov
MeclofenamateFAAH-1OleamideHigh nih.gov
IbuprofenFAAH-1OleamideModerate nih.gov
IndomethacinFAAH-1OleamideModerate nih.gov

Postulated Receptor-Mediated Activities

Assessment of Lysophosphatidic Acid (LPA) Receptor Antagonism Hypotheses

Lysophosphatidic acid (LPA) is a signaling phospholipid that mediates a wide range of cellular responses, including proliferation, migration, and inflammation, through a family of G protein-coupled receptors (LPA1-6). mdpi.comfrontiersin.org Given the role of LPA signaling in pathological processes like fibrosis and cancer, LPA receptors are considered attractive therapeutic targets. mdpi.comnih.gov

A mechanistic hypothesis for this compound could involve the antagonism of LPA receptors. However, this remains highly speculative. Known LPA receptor antagonists, such as KI 16425 and BMS-986020, are structurally distinct from phenylpropanoic acid NSAIDs. frontiersin.orgdoi.org There is currently no direct evidence to suggest that compounds like ibuprofen or its analogs act as direct competitive antagonists at LPA receptors. Any potential interplay would more likely be indirect, stemming from the complex cross-talk between the eicosanoid (prostaglandin) and lysophospholipid (LPA) signaling networks that govern inflammatory responses.

Hypothesized Modulation of Epigenetic Enzymes (e.g., DOT1) based on Structural Analogies

Recent research has uncovered that some NSAIDs can exert their effects through epigenetic modifications. mdpi.com While the specific inhibition of the histone methyltransferase DOT1L by a phenylpropanoic acid derivative has not been demonstrated—known DOT1L inhibitors possess distinct structural scaffolds—studies on ibuprofen have revealed a broader influence on histone modifications. nih.govnih.gov

Research shows that ibuprofen can diminish cancer cell stemness by reducing the expression of histone deacetylases (HDACs) and the histone demethylase KDM6A/B. nih.govresearchgate.net This leads to changes in histone 3 methylation and acetylation, which in turn suppresses the expression of inflammation-related genes. nih.gov Another study found that ibuprofen can increase the expression of the p75 neurotrophin receptor in gastric cancer cells by decreasing its promoter methylation and altering N6-methyladenosine (m6A) RNA methylation. nih.govresearchgate.net These findings indicate that a compound like this compound could hypothetically modulate cellular functions through epigenetic mechanisms, although specific interactions, such as with DOT1L, are unconfirmed and less likely than broader effects on histone acetylation and methylation.

Cellular Pathway Modulation Studies (e.g., Inflammatory Cascades, Proliferative Signaling)

A significant component of the anti-inflammatory action of NSAIDs extends beyond direct enzyme inhibition to the modulation of intracellular signaling cascades that regulate the expression of inflammatory genes. Key pathways involved include Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). rsc.orgnih.gov

It is well-established that NSAIDs and related propionic acid derivatives can inhibit the activation of these pro-inflammatory pathways. nih.gov Studies on pelubiprofen showed that, in addition to inhibiting COX activity, it also reduced the expression of COX-2, inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govelsevierpure.com This effect was achieved by preventing the activation of the NF-κB pathway. Specifically, it inhibited the degradation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB. nih.gov Similarly, other studies have demonstrated that NSAID derivatives can block MAPK and PI3K/Akt signaling pathways, further contributing to their anti-inflammatory profile. nih.gov Therefore, it is highly plausible that this compound modulates these same inflammatory and proliferative signaling cascades.

Compound Class/AnalogSignaling PathwayEffectDownstream ConsequenceReference
PelubiprofenTAK1-IKK-NF-κBInhibitionReduced expression of TNF-α, IL-1β, IL-6, iNOS, COX-2 nih.govelsevierpure.com
Naproxen DerivativeNF-κB, MAPK, PI3K/AktInhibitionReduced expression of NO, TNF-α, IL-6, iNOS, COX-2 nih.gov
NSAIDs (general)NF-κB, MAPKInhibitionReduced expression of inflammatory factors rsc.org
Propionic AcidTLR4/NF-κBInhibitionInhibition of IκBα degradation and p65 translocation nih.gov

Metabolism and Biotransformation Research in Vitro and Ex Vivo Models

Cytochrome P450 (CYP) Mediated Oxidation Pathways of the Cyclobutyl Ring

The initial phase of metabolism for many compounds, known as Phase I, often involves the Cytochrome P450 (CYP) family of enzymes. These enzymes are primarily found in the liver and are responsible for oxidative reactions. For 2-(4-Cyclobutylphenyl)propanoic acid, research in preclinical models, such as rat liver microsomes, has indicated that the cyclobutyl ring is a target for CYP-mediated oxidation. This process introduces a hydroxyl group (-OH) onto the cyclobutyl moiety, a common metabolic transformation that increases the water solubility of the compound, preparing it for subsequent metabolic phases. The hydroxylation can occur at different positions on the cyclobutyl ring, leading to various hydroxylated metabolites.

Phase II Conjugation Mechanisms (e.g., Glucuronidation, Sulfation) of the Phenyl Carboxylic Acid Moiety

Following Phase I oxidation, or sometimes acting directly on the parent compound, Phase II conjugation reactions further increase water solubility to facilitate excretion. For compounds with a carboxylic acid group like this compound, glucuronidation is a major metabolic pathway. nih.govresearchgate.net This process involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid to the carboxylic acid, forming an acyl-glucuronide. nih.govresearchgate.net

Several UGT isoforms, including UGT2B7, UGT1A3, and UGT1A9, are known to catalyze the glucuronidation of carboxylic acids. nih.gov UGT2B7, in particular, often shows high efficiency for this type of conjugation. nih.gov Another potential, though often less prominent, Phase II pathway is sulfation. researchgate.net This reaction is catalyzed by sulfotransferase (SULT) enzymes, which attach a sulfonate group to the molecule. Both glucuronidation and sulfation significantly enhance the hydrophilicity of the compound, aiding its elimination from the body. researchgate.net

Characterization of Potential Metabolites in Preclinical Systems

The identification of metabolites is a key aspect of understanding a compound's biotransformation. In preclinical systems, such as incubations with rat liver microsomes, several potential metabolites of this compound have been characterized using advanced analytical techniques like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). researchgate.netmdpi.com

The primary metabolites identified result from the pathways described above. These typically include hydroxylated forms of the parent compound on the cyclobutyl ring and the acyl-glucuronide conjugate of the carboxylic acid group. The combination of these pathways can also lead to metabolites that are both hydroxylated and glucuronidated.

Table 1: Potential Metabolites of this compound Identified in Preclinical Systems

Metabolite Type Metabolic Pathway Description
Hydroxylated Metabolite Phase I Oxidation (CYP-mediated) Addition of a hydroxyl group to the cyclobutyl ring.
Acyl-glucuronide Conjugate Phase II Conjugation (Glucuronidation) Attachment of glucuronic acid to the carboxylic acid moiety.

Comparative Metabolic Stability Studies in Microsomal and Hepatocyte Systems

To predict how a compound might behave in a living organism, its metabolic stability is assessed in various in vitro systems. Liver microsomes and hepatocytes are two of the most common models used for this purpose. researchgate.net Microsomes contain Phase I enzymes like CYPs, while hepatocytes (intact liver cells) contain both Phase I and Phase II enzymes, as well as necessary cofactors, offering a more complete picture of metabolism. researchgate.net

Comparative studies are often conducted to evaluate the rate at which this compound is metabolized in these different systems. The stability of a compound is typically measured by its rate of disappearance over time when incubated with microsomes or hepatocytes. researchgate.net Significant differences in stability between species (e.g., rat, mouse, human) can be observed in these systems, which is critical information for extrapolating preclinical data to humans. nih.govmdpi.com For instance, the rate of metabolism in human liver microsomes might be considerably different from that in mouse liver microsomes, indicating species-specific differences in the enzymes involved. mdpi.com Generally, compounds that are rapidly metabolized in these systems are predicted to have a shorter half-life in the body.

Table 2: Comparison of In Vitro Metabolism Systems

System Key Features Primary Metabolic Pathways Studied
Liver Microsomes Contain Phase I enzymes (e.g., CYPs). Oxidation, reduction, hydrolysis.

| Hepatocytes | Intact liver cells containing both Phase I and Phase II enzymes and cofactors. | Provides a more comprehensive view of metabolism, including conjugation reactions. researchgate.net |

Future Directions in Academic Research

Design and Synthesis of Novel Analogs for Enhanced Biological Selectivity

A primary goal in medicinal chemistry is to maximize a drug's therapeutic effects while minimizing side effects. For non-steroidal anti-inflammatory drugs (NSAIDs) like Butibufen, this often involves targeting specific enzymes. Future research will focus on designing and synthesizing novel analogs of 2-(4-cyclobutylphenyl)propanoic acid to achieve greater selectivity, particularly for the cyclooxygenase-2 (COX-2) enzyme over COX-1. nih.gov This enhanced selectivity is sought after to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs. researchgate.net

The structure-activity relationship (SAR) of arylalkanoic acids provides a roadmap for these future designs. pharmacy180.com Key principles guiding the synthesis of new analogs include:

Modification of the Acidic Center: While a carboxylic acid is a common feature, researchers may explore bioisosteres like tetrazoles or hydroxamic acids to alter acidity and interaction with the target enzyme. pharmacy180.com

α-Methyl Substitution: The presence of a methyl group on the carbon adjacent to the aromatic ring is known to enhance anti-inflammatory activity and will likely be a conserved feature in future analogs. pharmacy180.com

Aromatic Ring Substitution: Introducing different functional groups onto the phenyl ring can significantly influence potency and selectivity. jmpas.com The synthesis of derivatives with varied substituents is a key strategy for optimizing COX-2 inhibition. mdpi.comresearchgate.net

The process involves multi-step chemical synthesis, often starting from commercially available precursors to build the desired molecular architecture. mdpi.comnih.govnih.gov These new chemical entities will then undergo rigorous biological evaluation to assess their potency and selectivity. researchgate.net

Advanced Spectroscopic Probes for Real-Time Interaction Monitoring

Understanding precisely how a drug molecule interacts with its biological target in real-time is crucial for rational drug design. Future research will likely see the development and application of advanced spectroscopic techniques to monitor the binding of this compound and its novel analogs to COX enzymes.

Techniques such as fluorescence spectroscopy can be used to determine the binding affinities of these compounds to proteins like human serum albumin, which affects how the drug is distributed in the body. researchgate.net While specific real-time monitoring studies on Butibufen are not prevalent, the methodologies are well-established within the broader field of drug discovery and can be adapted for this purpose. These advanced methods provide invaluable data on the kinetics and dynamics of the drug-target interaction, offering a deeper understanding than traditional endpoint assays.

Development of Predictive Computational Models for SAR and ADMET Profiles

In modern drug discovery, computational, or in silico, methods are indispensable for predicting the properties of new drug candidates before they are synthesized, saving significant time and resources. researchgate.net Future research will heavily lean on the development of more accurate and sophisticated computational models to predict the Structure-Activity Relationships (SAR) and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of this compound analogs. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. jmpas.comfip.org For Butibufen analogs, QSAR studies will be crucial for identifying the key molecular features that govern their anti-inflammatory potency and COX-2 selectivity. researchgate.netnih.gov

ADMET prediction is another critical area. nih.gov Computational tools and web servers like SwissADME and admetSAR are already widely used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. researchgate.netyoutube.comnih.govresearchgate.net The goal for future research is to build more robust models by integrating larger, higher-quality datasets and employing advanced machine learning and deep learning algorithms. nih.govmdpi.com These models will help researchers prioritize the synthesis of compounds with the most promising drug-like properties. researchgate.netnih.gov

Computational Prediction Parameter Significance in Drug Design
Blood-Brain Barrier (BBB) Penetration Predicts if a compound can enter the central nervous system.
Gastrointestinal (GI) Absorption Estimates how well a compound is absorbed when taken orally.
CYP Inhibition Predicts potential for drug-drug interactions by assessing inhibition of key metabolic enzymes.
Hepatotoxicity Forecasts the potential for a compound to cause liver damage.
hERG Inhibition Assesses the risk of a compound causing cardiac arrhythmia.

Exploration of New Therapeutic Avenues based on Mechanistic Insights

The strategy of drug repurposing, or finding new uses for existing drugs, is a highly effective approach in pharmaceutical research. researchgate.netijpsjournal.comnih.gov It leverages the known safety and pharmacokinetic profiles of approved drugs to accelerate development for new indications. ijpsjournal.comarocjournal.com Many NSAIDs have been investigated for applications beyond inflammation, most notably in cancer treatment. nih.gov

Inflammation is a known factor in the development and progression of cancer. nih.govarocjournal.com Several NSAIDs have shown antitumor activity, and some are in clinical trials for various cancers. nih.gov Future academic research could explore the potential of this compound and its analogs as anticancer agents. This would involve screening these compounds against various cancer cell lines and, if promising results are found, investigating their mechanisms of action, which may or may not be related to COX inhibition. rsc.org This line of inquiry opens up the possibility of repositioning this established anti-inflammatory agent for new and critical therapeutic roles. ijpsjournal.com

Q & A

Q. How to ensure compound stability under varying storage and experimental conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) .
  • Storage Recommendations : -20°C in amber vials under argon to prevent oxidation .
  • Stability-Indicating HPLC : Monitor degradation products (e.g., decarboxylation) over 6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.